4'-Fluorouridine

RSV Antiviral Potency Selectivity Index

Procure 4'-Fluorouridine (EIDD-2749) for its unique delayed chain-termination mechanism and once‑daily oral dosing, outperforming remdesivir (IV) and molnupiravir (BID). With broad‑spectrum efficacy against RSV, SARS‑CoV‑2, influenza, and neglected high‑consequence viruses (Lassa, Nipah, Junín), a selectivity index ≥1877, and synergy with DHODH inhibitors, it is the strategic RdRp inhibitor backbone for pandemic stockpiles, combination therapy R&D, and compassionate-use protocols.

Molecular Formula C9H11FN2O6
Molecular Weight 262.19 g/mol
Cat. No. B8696964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Fluorouridine
Molecular FormulaC9H11FN2O6
Molecular Weight262.19 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)NC1=O)C2C(C(C(O2)(CO)F)O)O
InChIInChI=1S/C9H11FN2O6/c10-9(3-13)6(16)5(15)7(18-9)12-2-1-4(14)11-8(12)17/h1-2,5-7,13,15-16H,3H2,(H,11,14,17)/t5-,6+,7-,9-/m1/s1
InChIKeyRDCYLPRXPILMRP-JVZYCSMKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4'-Fluorouridine (EIDD-2749): Orally Bioavailable Broad-Spectrum RdRp Inhibitor with Preclinical Efficacy Against Respiratory and Hemorrhagic Fever RNA Viruses


4'-Fluorouridine (4'-FlU, EIDD-2749) is a synthetic ribonucleoside analog that functions as a direct-acting inhibitor of viral RNA-dependent RNA polymerase (RdRp) [1]. The compound exhibits nanomolar to sub-micromolar antiviral potency against a wide range of clinically significant RNA viruses, including respiratory syncytial virus (RSV), SARS-CoV-2, influenza A and B viruses, alphaviruses, arenaviruses, and bunyaviruses [2][3]. As a 4'-modified uridine derivative, 4'-FlU is orally bioavailable and demonstrates a high selectivity index (SI ≥1877) in cellular assays, indicating a favorable therapeutic window relative to host cell cytotoxicity [1][4]. The compound is covered by composition-of-matter patents and has been advanced as a developmental candidate for both seasonal and pandemic RNA virus infections [5].

Why 4'-Fluorouridine Cannot Be Substituted with Other Nucleoside Analogs: Mechanistic and Pharmacological Differentiation


Generic substitution among nucleoside analog RdRp inhibitors is precluded by fundamental differences in their mechanisms of chain termination, resistance profiles, and in vivo performance. Unlike molnupiravir, which induces lethal mutagenesis through error catastrophe, 4'-FlU acts via delayed chain termination of viral RNA synthesis—a mechanism more akin to remdesivir but with distinct polymerase stalling patterns that vary by virus family [1]. Critically, 4'-FlU demonstrates immediate chain termination against influenza polymerase, whereas SARS-CoV-2 and RSV polymerases exhibit delayed termination, indicating virus-specific mechanistic nuances not shared by other analogs [2]. Furthermore, 4'-FlU's oral bioavailability and once-daily dosing regimen in animal models contrast sharply with remdesivir's requirement for intravenous administration and molnupiravir's twice-daily oral schedule [1][3]. These differences in mechanism, pharmacokinetics, and dosing frequency directly impact clinical utility and procurement decisions, underscoring the necessity of product-specific evaluation.

4'-Fluorouridine: Quantitative Differentiation Evidence for Scientific Selection


Superior In Vitro Potency and Selectivity Index of 4'-Fluorouridine Against RSV in Human Airway Epithelial Cells

4'-Fluorouridine demonstrates potent inhibition of RSV replication in human airway epithelial (HAE) cells with an EC50 of 55 nM, while maintaining low cytotoxicity (CC50 of 169 μM) resulting in a high selectivity index (SI = EC50/CC50) of ≥1877 [1]. This SI compares favorably to other nucleoside analogs; for context, molnupiravir (EIDD-2801) exhibits an SI of approximately 100-200 against RSV in similar cellular assays based on cross-study comparisons [2].

RSV Antiviral Potency Selectivity Index Human Airway Epithelia

Oral Once-Daily Dosing of 4'-Fluorouridine Achieves Efficacy Comparable to Twice-Daily Molnupiravir in SARS-CoV-2 Animal Models

In ferret models of SARS-CoV-2 infection, once-daily oral administration of 4'-FlU at 20 mg/kg initiated 12 hours post-infection significantly reduced viral load and prevented transmission to untreated sentinels [1]. Comparative analysis from published reviews indicates that SARS-CoV-2 is highly susceptible to 4'-fluorouridine, which was effective with a single daily dose versus molnupiravir administered twice daily [2]. This dosing advantage stems from 4'-FlU's favorable pharmacokinetic profile, including oral bioavailability and sustained tissue exposure of the bioactive triphosphate metabolite [3].

SARS-CoV-2 Oral Dosing Pharmacokinetics In Vivo Efficacy

Extended Therapeutic Window of 4'-Fluorouridine: Efficacy When Initiated Up to 60 Hours Post-Infection in Lethal Influenza Mouse Models

In a lethal mouse model of pandemic influenza A (H1N1)pdm09 infection, once-daily oral administration of 4'-FlU mediated complete survival when treatment was initiated up to 60 hours after infection [1]. This extended therapeutic window is particularly noteworthy compared to oseltamivir, which typically requires initiation within 48 hours of symptom onset for optimal efficacy, and favipiravir, which shows diminished efficacy with delayed administration [2]. The ability to intervene late in the disease course distinguishes 4'-FlU from many existing influenza antivirals and supports its potential utility in scenarios where early diagnosis is challenging.

Influenza Therapeutic Window In Vivo Efficacy Delayed Treatment

Virus-Specific Chain Termination Mechanism of 4'-Fluorouridine: Immediate vs. Delayed Termination Distinguishes Influenza from Coronaviruses

In vitro polymerase assays reveal that 4'-FlU induces immediate chain termination after incorporation by influenza A virus (IAV) polymerase, whereas SARS-CoV-2 and RSV polymerases exhibit delayed chain termination—a phenomenon characterized by transcriptional stalling several nucleotides downstream of the incorporation site [1]. This virus-specific mechanistic profile contrasts with remdesivir, which induces delayed chain termination across all susceptible viruses, and molnupiravir, which acts via lethal mutagenesis rather than chain termination [2]. The immediate termination observed in influenza polymerase may contribute to the compound's exceptional potency against influenza viruses (nanomolar to sub-micromolar range) [1].

Mechanism of Action RdRp Inhibition Chain Termination Virus-Specific Activity

Synergistic Enhancement of 4'-Fluorouridine Antiviral Activity by DHODH Inhibitors: Re-Sensitization of Resistant Influenza Virus

Inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme essential for pyrimidine biosynthesis, synergistically enhance the antiviral effect of 4'-FlU against influenza A viruses, SARS-CoV-2, henipaviruses, and Ebola virus [1]. Notably, a 4'-FlU-resistant mutant influenza A virus was re-sensitized toward 4'-FlU by DHODH inhibition, and the addition of exogenous uridine rescued viral replication, confirming uridine depletion as the mechanistic basis for synergy [1]. This combination strategy is not observed with other nucleoside analogs like favipiravir or remdesivir, which lack demonstrated synergy with DHODH inhibitors in published studies.

Drug Synergy DHODH Inhibitors Resistance Reversal Combination Therapy

Broad-Spectrum In Vivo Protection at Low Oral Doses: 0.5 mg/kg 4'-Fluorouridine Protects Against Lethal Arenavirus Challenge in Guinea Pigs

In guinea pig models of lethal Lassa virus (LASV) and Junín virus (JUNV) infection, oral 4'-FlU demonstrated high efficacy even when the dose was reduced to 0.5 mg/kg [1]. This low-dose protection is remarkable when compared to other nucleoside analogs; for instance, favipiravir requires doses of 30-300 mg/kg in rodent models of arenavirus infection to achieve similar protective effects [2]. Additionally, delayed treatment initiation (9-12 days post-infection) still resulted in rapid resolution of clinical signs, demonstrating an extended window for therapeutic intervention [1].

Arenavirus Low-Dose Efficacy In Vivo Protection Lassa Virus Junín Virus

4'-Fluorouridine: Research and Industrial Application Scenarios for Broad-Spectrum Antiviral Development


Pandemic Preparedness Stockpiling and Rapid Response Deployment

4'-Fluorouridine's oral bioavailability, once-daily dosing, and broad-spectrum activity against SARS-CoV-2, influenza, and RSV [1][2] make it an ideal candidate for strategic national stockpiles and rapid deployment during outbreaks of novel respiratory RNA viruses. The compound's demonstrated efficacy when treatment is delayed up to 60 hours post-infection [3] provides a critical operational advantage in pandemic scenarios where early diagnosis may be logistically constrained. Procurement for this application prioritizes compounds with shelf-stable oral formulations and low effective doses (0.5-5 mg/kg) that minimize storage footprint and enable rapid distribution [4].

Combination Therapy Development with DHODH Inhibitors for Drug-Resistant Viral Infections

The demonstrated synergy between 4'-FlU and DHODH inhibitors, including the re-sensitization of 4'-FlU-resistant influenza virus [5], positions this combination as a strategic asset for pharmaceutical development programs targeting difficult-to-treat or drug-resistant RNA viral infections. Research organizations and biotech firms developing next-generation antiviral combinations should prioritize 4'-FlU as the nucleoside analog backbone due to its unique susceptibility to pyrimidine depletion-based enhancement, a property not shared by other clinically advanced RdRp inhibitors [5].

Therapeutic Intervention for Neglected and Emerging Viral Diseases with No Approved Treatments

4'-FlU has demonstrated in vivo protective efficacy against multiple viruses for which no approved therapeutics exist, including Lassa virus, Junín virus, Nipah virus, Oropouche virus, Rift Valley fever virus, and Dabie bandavirus [4][6][7]. Research institutions and public health agencies focused on neglected tropical diseases and emerging pathogens should prioritize 4'-FlU as a lead candidate for preclinical development and potential compassionate use protocols. The compound's exceptionally low effective dose (0.5 mg/kg in guinea pig models [4]) supports cost-effective manufacturing and distribution in resource-limited endemic regions.

Outpatient Oral Antiviral Therapy for Respiratory Virus Infections Including RSV and Influenza

4'-Fluorouridine's potent activity against RSV (EC50 = 55 nM) and influenza viruses, combined with its oral bioavailability and high selectivity index (SI ≥1877) [1][3], supports its development as an outpatient oral therapeutic for respiratory viral infections. The once-daily dosing regimen [2] offers a significant adherence advantage over twice-daily alternatives like molnupiravir, making 4'-FlU particularly suitable for pediatric and elderly populations who are most vulnerable to severe RSV and influenza complications. Pharmaceutical companies developing respiratory antiviral portfolios should evaluate 4'-FlU as a potential best-in-class oral agent.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4'-Fluorouridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.